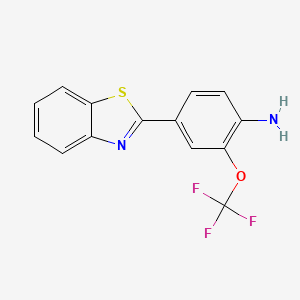4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
CAS No.: 920520-31-6
Cat. No.: VC16940659
Molecular Formula: C14H9F3N2OS
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920520-31-6 |
|---|---|
| Molecular Formula | C14H9F3N2OS |
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
| Standard InChI Key | ROUZEIBKLXOKPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)OC(F)(F)F |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound consists of two primary components:
-
Benzothiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).
-
Aniline derivative: A benzene ring substituted with an amino group (-NH₂) at position 4 and a trifluoromethoxy group (-OCF₃) at position 2.
The integration of these groups confers unique electronic and steric properties. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and lipophilicity, while the benzothiazole core contributes to π-π stacking interactions and hydrogen-bonding capabilities .
Table 1: Key Chemical Identifiers
Synthesis and Reaction Pathways
Precursor Compounds
The synthesis of 4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline likely involves:
-
2-(Trifluoromethoxy)aniline (CAS 1535-75-7): A commercially available starting material .
-
2-Aminobenzothiazole derivatives: Intermediate scaffolds for benzothiazole ring formation .
Three-Component Coupling
A catalyst-free method reported by ACS Omega (2020) enables the synthesis of 2-substituted benzothiazoles via reactions between aromatic amines, aliphatic amines, and elemental sulfur . Adapting this protocol, 2-(trifluoromethoxy)aniline could react with cysteamine and sulfur to form the benzothiazole core, followed by functionalization at the 4-position.
Ullmann-Type Coupling
Palladium-catalyzed cross-coupling between 2-iodoaniline derivatives and pre-formed benzothiazole boronic esters may facilitate regioselective attachment of the benzothiazol-2-yl group .
Cyclocondensation
Cyclization of thiourea intermediates derived from 2-(trifluoromethoxy)aniline and carbon disulfide under oxidative conditions (e.g., DMSO) could yield the benzothiazole ring .
Physicochemical Properties
Solubility and Stability
-
Solubility: Low aqueous solubility due to the hydrophobic trifluoromethoxy and benzothiazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: The electron-withdrawing -OCF₃ group enhances resistance to oxidative degradation compared to unsubstituted anilines .
Spectroscopic Data
While experimental data for the exact compound is unavailable, analogs provide benchmarks:
-
IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C=S/C-N vibrations (1500–1600 cm⁻¹) .
-
¹H NMR: Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm), with -NH₂ protons as broad singles (δ 5.5–6.5 ppm) .
| Activity | Mechanism | Analog Evidence |
|---|---|---|
| Antioxidant | ROS scavenging | |
| Antimicrobial | Membrane disruption | |
| Ion Channel Modulation | Na⁺/K⁺ current inhibition |
Anticancer Properties
Benzothiazole derivatives inhibit Raf-1 kinase and Aβ-ABAD interactions, implicated in cancer and Alzheimer’s pathology . Compound 24d from PMC studies showed moderate antiproliferative effects on SK-Hep-1 liver cancer cells (IC₅₀ ~50 μM) .
Industrial and Material Science Applications
Fluorescent Probes
Benzothiazoles are employed as fluorophores due to their rigid, conjugated structures. The trifluoromethoxy group could tune emission wavelengths for bioimaging applications .
Polymer Additives
Incorporation into polymers may enhance thermal stability and UV resistance, leveraging the benzothiazole’s aromaticity and sulfur content .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume